4-(Naphthalen-2-ylsulfonylamino)benzamide
Overview
Description
4-(Naphthalen-2-ylsulfonylamino)benzamide is an organic compound that features a benzamide core linked to a naphthalenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-ylsulfonylamino)benzamide typically involves the condensation of 4-aminobenzamide with 2-naphthalenesulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-ylsulfonylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The naphthalenesulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The benzamide moiety can be reduced to the corresponding amine under reducing conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalenesulfonyl group.
Reduction: Amino derivatives of the benzamide moiety.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
4-(Naphthalen-2-ylsulfonylamino)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a multi-target drug candidate for diseases like Alzheimer’s and diabetes.
Biological Studies: It is used in vitro assays to investigate its inhibitory activity against enzymes like cholinesterases and fatty acid amide hydrolase.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-ylsulfonylamino)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as cholinesterases and fatty acid amide hydrolase, which are involved in neuroinflammation and metabolic processes.
Receptor Modulation: It acts as a partial agonist for peroxisome proliferator-activated receptors, which play a role in regulating glucose and lipid metabolism.
Comparison with Similar Compounds
4-(Naphthalen-2-ylsulfonylamino)benzamide can be compared with other similar compounds:
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound also features a naphthalenesulfonyl group and is studied for its multi-target approach in treating Alzheimer’s and diabetes.
N-Benzyl-4-Sulfamoyl-Benzamide: This compound is known for its enzyme inhibitory properties and is used in various pharmacological studies.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological studies, and material science. Its unique structure allows it to participate in various chemical reactions and interact with multiple molecular targets, making it a valuable subject of scientific research.
Properties
IUPAC Name |
4-(naphthalen-2-ylsulfonylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c18-17(20)13-5-8-15(9-6-13)19-23(21,22)16-10-7-12-3-1-2-4-14(12)11-16/h1-11,19H,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSDQCNRWOPELZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.